molecular formula C9H10BrNO2S B2979947 5-Bromo-1-(methylsulfonyl)indoline CAS No. 446054-18-8

5-Bromo-1-(methylsulfonyl)indoline

Cat. No. B2979947
CAS RN: 446054-18-8
M. Wt: 276.15
InChI Key: KLTSAXZCGBYCPU-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)indoline is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . It is a solid substance that is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of 5-bromo derivatives of indole has been reported in several studies . One efficient synthesis process involves the use of indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This is then reacted with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole, which is finally subjected to an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(methylsulfonyl)indoline consists of an indoline nucleus with a bromine atom attached at the 5th position and a methylsulfonyl group attached at the 1st position .


Physical And Chemical Properties Analysis

5-Bromo-1-(methylsulfonyl)indoline is a solid substance . It has a molecular weight of 276.15 and a molecular formula of C9H10BrNO2S .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities. This suggests that 5-Bromo-1-(methylsulfonyl)indoline could be explored for its potential use in developing antiviral agents .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. Research into 5-Bromo-1-(methylsulfonyl)indoline could uncover its efficacy in this field .

Anticancer Applications

Indoles have been found to exhibit anticancer activities. The synthesis and study of 5-Bromo-1-(methylsulfonyl)indoline could lead to new treatments for various cancers .

Anti-HIV Applications

Indole derivatives have shown promise as anti-HIV agents. Investigating the effectiveness of 5-Bromo-1-(methylsulfonyl)indoline in this area could be beneficial .

Antioxidant Applications

The antioxidant properties of indoles suggest that 5-Bromo-1-(methylsulfonyl)indoline may serve as a basis for creating antioxidant therapies .

Antimicrobial Applications

With indole derivatives being potent antimicrobial agents, 5-Bromo-1-(methylsulfonyl)indoline could potentially be used to develop new antimicrobial drugs .

Antitubercular Applications

Given the antitubercular activity of some indole derivatives, there’s potential for 5-Bromo-1-(methylsulfonyl)indoline to contribute to tuberculosis treatment .

Antidiabetic Applications

The presence of indole structures in antidiabetic drugs suggests that 5-Bromo-1-(methylsulfonyl)indoline might be useful in managing diabetes .

Antimalarial Applications

Indoles are known to have antimalarial properties, which opens up possibilities for 5-Bromo-1-(methylsulfonyl)indoline in malaria treatment research .

Anticholinesterase Activities

Indole derivatives can act as anticholinesterase agents, which are used in treating diseases like Alzheimer’s. This is another potential application area for 5-Bromo-1-(methylsulfonyl)indoline .

Safety And Hazards

The safety information for 5-Bromo-1-(methylsulfonyl)indoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . In this context, the synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity that was better or comparable to that of cisplatin . This suggests that 5-Bromo-1-(methylsulfonyl)indoline and its derivatives could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

5-bromo-1-methylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSAXZCGBYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(methylsulfonyl)indoline

Synthesis routes and methods

Procedure details

To DMF (5.0 ml) was added sodium hydride (53 mg, 1.3 mmol) and the solution stirred at room temperature for 30 min. 5-Bromoindoline (240 mg, 1.2 mmol) was added and the solution was stirred at room temperature for 30 min. Methanesulfonyl chloride (94 ul, 1.2 mmol) was added and the solution stirred at room temperature overnight, then concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with 2% CH3OH/CHCl3 to give the title compound (202 mg, 60%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
60%

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